molecular formula C16H14N2O2 B277364 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone CAS No. 380644-81-5

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

Cat. No.: B277364
CAS No.: 380644-81-5
M. Wt: 266.29 g/mol
InChI Key: BBWDXHPXLNPMPZ-UHFFFAOYSA-N
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Description

1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]ethanone is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol. This benzimidazole derivative features a benzimidazole ring system connected via a methoxy linker to an acetophenone group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Benzimidazole derivatives are recognized as privileged structures in drug discovery due to their wide spectrum of pharmacological activities . The benzimidazole core is a bioisostere of naturally occurring nucleotides, which allows its derivatives to interact effectively with biopolymers in living systems . While specific biological data for this particular compound may be limited, structurally similar benzimidazole-based compounds have demonstrated significant antimicrobial activity , anticancer potential , and other therapeutic applications. Researchers are particularly interested in such hybrids for developing novel antimicrobial agents in response to growing antibiotic resistance . This compound serves as a key synthetic precursor for the development of more complex heterocyclic systems. For instance, research indicates that benzimidazole derivatives containing pyrimidine rings, such as 4-[4-(1H-Benzimidazol-2ylmethoxy)phenyl]-6-(substituted phenyl)pyrimidin-2-amine, have shown promising results against various bacterial and fungal strains . The structure of this compound provides multiple sites for chemical modification, enabling structure-activity relationship (SAR) studies to optimize pharmacological properties. Application Note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human consumption. Proper safety protocols should be followed during handling.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11(19)12-6-8-13(9-7-12)20-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWDXHPXLNPMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling for Direct Arylation

A palladium-catalyzed coupling between 2-chloromethyl-1H-benzimidazole and 4-iodoacetophenone has been reported:

  • Conditions : Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (2 eq.), DMF, 110°C, 24 hours.

  • Yield : 48–53% after purification via recrystallization (ethanol).

Mitsunobu Reaction for Ether Formation

The methoxy linker is installed using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

  • Reactants : 2-Hydroxymethyl-1H-benzimidazole (1 eq.) and 4-hydroxyacetophenone (1.2 eq.).

  • Solvent : THF, 0°C to 25°C, 12 hours.

  • Yield : 60–65% after silica gel chromatography.

Purification and Polymorph Control

Post-synthetic purification and polymorph stabilization are critical for pharmaceutical-grade material:

  • Recrystallization :

    • The crude product is dissolved in a 1:1 mixture of DCM:methanol at 50°C, filtered, and cooled to −20°C to precipitate crystalline Form A (PXRD peaks at 2θ = 8.4°, 12.7°, 17.2°).

  • Spray Drying for Amorphous Forms :

    • A solution in DCM:methanol (3:1) is spray-dried at 100°C inlet temperature, producing an amorphous phase with a glass transition temperature (T₉) of 78°C (DSC data).

Analytical Characterization Data

PropertyMethodValue/ObservationReference
Melting PointDSC189–192°C (Form A)
PXRD PatternX-rayPeaks at 2θ = 8.4°, 12.7°, 17.2° (Form A)
HPLC PurityRP-HPLC99.2% (C18, MeOH:H₂O = 70:30)
Solubility (25°C)USP I2.8 mg/mL in pH 6.8 phosphate buffer

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Friedel-Crafts Acylation55–6298.5Scalability (>100 g batches)Requires strict moisture control
Ullmann Coupling48–5397.8Avoids strong acidsHigh catalyst cost
Mitsunobu Reaction60–6598.2Mild conditionsExpensive reagents

Chemical Reactions Analysis

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

The benzimidazole moiety is well-known for its antimicrobial properties. Research has demonstrated that derivatives of benzimidazole, including 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone, exhibit significant antibacterial and antifungal activities.

Case Studies

  • Antibacterial Properties : A study evaluated the antibacterial activity of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : In vitro studies have indicated that the compound exhibits antifungal effects against strains such as Candida albicans. The MIC values were found to be significantly lower than those of conventional antifungal agents like fluconazole .
Bacterial Strain MIC (µg/ml) Standard Drug MIC (µg/ml)
Staphylococcus aureus12.550
Escherichia coli2550
Candida albicans250500

Antiviral Properties

Recent research has highlighted the potential of benzimidazole derivatives as antiviral agents. Specifically, compounds similar to this compound have shown efficacy against various viral strains.

Case Studies

  • Herpes Simplex Virus : Studies have reported that certain benzimidazole derivatives inhibit the cytopathic effects of Herpes Simplex Virus with IC50 values significantly lower than those of established antiviral drugs .
Viral Strain IC50 (µg/ml) Standard Drug IC50 (µg/ml)
Herpes Simplex Virus104400

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have been extensively studied, revealing their potential as therapeutic agents for inflammatory conditions.

Case Studies

  • Cyclooxygenase Inhibition : Compounds derived from benzimidazole have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. One study reported an IC50 value of 0.0370 nM for COX-2 inhibition, indicating a potent anti-inflammatory effect .
Compound IC50 COX-2 (nM) Standard Drug IC50 (nM)
This compound0.03700.0469

Anticancer Activity

Emerging evidence suggests that benzimidazole derivatives possess anticancer properties, making them candidates for further investigation in cancer therapy.

Case Studies

  • Cell Line Studies : Research involving various cancer cell lines has shown that compounds similar to this compound can induce apoptosis and inhibit cell proliferation. Specific studies noted a reduction in viability in breast cancer cell lines with IC50 values ranging from 10 to 20 µM .
Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)18

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Heterocycle Modifications
  • 1-(1H-Benzimidazol-2-yl)ethanone (BB): Lacks the methoxy-phenyl bridge, simplifying the structure to a direct benzimidazole-ethanone linkage. This derivative is synthesized via acetylation of benzimidazole and serves as a precursor for hydrazine-based analogs (e.g., BC in ) .
  • Imidazole Derivatives (): Substitute benzimidazole with imidazole, reducing ring aromaticity and altering anti-leishmanial activity. For example, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone derivatives exhibit moderate anti-leishmanial activity, suggesting benzimidazole may enhance target binding .
Linker Group Variations
  • Thioether-Linked Analogs: 2-(1H-Benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanone: Replaces the methoxy group with a thioether, increasing lipophilicity and altering electronic effects. The chlorine substituent further modulates reactivity .
  • Sulfonyl-Piperazine Derivatives :
    • 7e, 7f () : Incorporate sulfonyl-piperazine and tetrazole-thio groups, enhancing solubility and antiproliferative activity compared to the methoxy-benzimidazole scaffold .
Substituent Effects
  • Halogenated Derivatives: 2-(1H-Benzimidazol-2-ylthio)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone: Features difluoromethoxy groups, improving metabolic stability and membrane permeability .
  • Chalcone Hybrids (): Combine ethanone with α,β-unsaturated ketone systems (e.g., 1-[4-(1H-imidazol-1-yl)phenyl]ethanone chalcones), enhancing antimicrobial activity through conjugated double bonds .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogs
Compound Name Core Structure Key Substituents Bioactivity Highlights Melting Point (°C) Ref.
1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]ethanone Benzimidazole-methoxy-phenyl Methoxy, benzimidazole Antimicrobial (inferred) Not reported -
1-(1H-Benzimidazol-2-yl)ethanone (BB) Benzimidazole-ethanone None Precursor for hydrazine derivatives Not reported
2-(1H-Benzimidazol-2-ylthio)-1-(4-Cl-phenyl)ethanone Benzimidazole-thio-phenyl Thioether, 4-Cl Antifungal Not reported
7e (Sulfonyl-piperazine derivative) Ethanone-sulfonyl-piperazine 4-Methoxyphenylsulfonyl, tetrazole Antiproliferative 131–134
UDO (Pyridine-based ethanone) Pyridine-piperazine-ethanone Trifluoromethyl, chlorophenyl CYP51 inhibition (anti-T. cruzi) Not reported
Iloperidone Benzisoxazole-piperidine Fluoro, methoxy Antipsychotic (clinical trials) Not reported
Key Observations:
  • Bioactivity: Thioether-linked benzimidazoles () and sulfonyl-piperazine derivatives () show pronounced antiproliferative and antifungal activities, likely due to enhanced electron-withdrawing effects.
  • Metabolism : Methoxy groups (as in the target compound) are susceptible to O-dealkylation, similar to iloperidone’s metabolic pathway .
  • Solubility : Piperazine-containing analogs (e.g., 7e, 7f) exhibit improved aqueous solubility compared to purely aromatic benzimidazole derivatives .

Biological Activity

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone, with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol, is a benzimidazole derivative known for its diverse biological activities. This compound has been investigated for its potential therapeutic effects, particularly in anti-inflammatory, anticancer, and antimicrobial applications.

The primary mechanism of action for this compound involves its interaction with cyclooxygenase (COX), an enzyme critical in the inflammatory process. The compound acts by inhibiting COX, leading to reduced prostaglandin production, which is associated with inflammation and pain relief.

This compound has shown significant interactions with various enzymes and proteins, influencing their activity and stability. It modulates cell signaling pathways and gene expression, thereby affecting cellular metabolism .

Anticancer Activity

This compound has demonstrated promising anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in cancer cell lines, including MDA-MB-231 (breast cancer) and K562 (chronic myeloid leukemia). The compound's efficacy is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, certain benzimidazole derivatives exhibit IC50 values ranging from 16.38 μM to 100 μM against various cancer cell lines .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both bacterial and fungal strains. For example, it has shown significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like amikacin .

Case Studies

Several studies have highlighted the biological activity of benzimidazole derivatives similar to this compound:

StudyActivityResults
Youssif et al. (2023)AnticancerCompound with heptyl group showed IC50 of 16.38 μM against MDA-MB-231 .
PubMed Study (2023)AntimicrobialExhibited MIC values of 8 μg/mL against Staphylococcus aureus and Streptococcus faecalis .
Benzimidazole Derivatives Review (2023)General Biological ActivityDiscussed broad activities including antiviral and antitumor effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are crucial for its therapeutic application. The compound's lipophilicity aids in membrane penetration, enhancing its bioavailability in biological systems .

Q & A

Q. What are the standard synthetic routes and characterization methods for 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone?

The compound is typically synthesized via multi-step reactions involving benzimidazole derivatives. For example:

  • Step 1 : React 1H-benzimidazole with acetyl chloride under reflux to form 1-(1H-benzimidazol-2-yl)ethanone .
  • Step 2 : Introduce hydrazine and aryl groups via condensation reactions (e.g., with benzene-1,2-diol) under prolonged reflux (4–6 hours), followed by recrystallization in methanol .
  • Characterization : Use 1H^1 \text{H} NMR (e.g., δ 7.99–8.01 ppm for aromatic protons), mass spectrometry (e.g., m/z 282 [M+1]), and elemental analysis to confirm purity and structure .

Q. Which spectroscopic techniques are critical for validating the structure of benzimidazole-derived ethanones?

Key techniques include:

  • 1H^1 \text{H} NMR : Identifies aromatic protons (δ 7.0–8.0 ppm), methoxy groups (δ 3.8–4.0 ppm), and ketone-related signals .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., EI-MS m/z 282 for a related derivative) and fragmentation patterns .
  • Elemental Analysis : Validates C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .

Q. What are common intermediates in synthesizing benzimidazole-ethanone hybrids, and how are they utilized?

  • 1-(1H-Benzimidazol-2-yl)ethanone : A foundational intermediate for introducing ketone functionality .
  • Hydrazine derivatives : Used to form hydrazone linkages, enabling further functionalization (e.g., aryl group attachment) .
  • Substituted benzaldehydes : Serve as electrophiles in condensation reactions to extend molecular complexity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of benzimidazole-ethanone derivatives?

  • Catalyst selection : Use mild bases (e.g., piperidine) or acids (e.g., acetic acid) to accelerate condensation .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance solubility, while reflux in ethanol balances reactivity and cost .
  • Temperature control : Prolonged reflux (4–6 hours) ensures complete conversion, monitored via TLC .
  • Workup : Column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (methanol/water) improves purity .

Q. How should researchers address contradictory biological activity data for benzimidazole-ethanone derivatives?

  • Structural analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on bioactivity .
  • Assay standardization : Validate anti-inflammatory, antimicrobial, or anticancer assays using positive controls (e.g., dexamethasone for inflammation) .
  • Dose-response studies : Establish IC50_{50} values across multiple cell lines to account for variability .

Q. What mechanistic insights guide the reactivity of benzimidazole-ethanone derivatives in organic synthesis?

  • Electrophilic substitution : The benzimidazole ring directs electrophiles to specific positions (e.g., C-5 or C-6) .
  • Redox behavior : Ketone groups undergo reduction (NaBH4_4) to alcohols or oxidation (m-CPBA) to carboxylic acids .
  • Kinetic studies : Monitor reaction progress via 1H^1 \text{H} NMR or HPLC to identify rate-limiting steps .

Methodological Considerations

  • Data validation : Cross-reference spectral data with NIST or PubChem databases to resolve ambiguities .
  • Safety protocols : Handle hydrazine and acetyl chloride in fume hoods; consult safety data sheets for toxicity profiles .

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